1-(2-Fluorophenyl)ethanamine hydrochloride

Chiral Recognition Molecular Interaction Fluorine Chemistry

This ortho‑fluorine‑substituted chiral building block uniquely enables short‑range CH⋯F intermolecular contacts that govern enantioselective recognition—a feature meta‑ and para‑fluoro isomers cannot replicate. The hydrochloride salt offers superior aqueous solubility and ambient storage stability versus the air‑sensitive free base, simplifying automated liquid handling and high‑throughput workflows. For pilot‑scale campaigns, a published membrane‑immobilized transaminase protocol achieves 72% isolated crystalline yield of the (R)‑enantiomer, making this scaffold a practical choice for CNS drug discovery and chiral stationary phase development.

Molecular Formula C8H11ClFN
Molecular Weight 175.63 g/mol
Cat. No. B11926287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)ethanamine hydrochloride
Molecular FormulaC8H11ClFN
Molecular Weight175.63 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1F)N.Cl
InChIInChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H
InChIKeyWEZXQPGVPSHAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)ethanamine Hydrochloride – Ortho-Fluorinated Chiral Benzylamine Building Block for CNS and Asymmetric Synthesis Programs


1-(2-Fluorophenyl)ethanamine hydrochloride (CAS 864263-83-2, free base CAS 74788-44-6) is an ortho‑fluorine‑substituted chiral α‑methylbenzylamine supplied as the hydrochloride salt for enhanced aqueous solubility . The molecule bears a single stereogenic centre adjacent to the amine, making enantiomeric composition a decisive parameter in biological applications . Predicted physicochemical properties include a pKₐ of ~8.62, ACD/LogP of 1.49 and ACD/LogD (pH 7.4) of 0.09, placing it in a narrow lipophilicity window suitable for CNS drug‑discovery programmes [1].

Why 1-(2-Fluorophenyl)ethanamine Hydrochloride Cannot Be Casually Substituted by Meta- or Para-Fluoro Analogues


Although the meta‑ and para‑fluoro regioisomers share the same molecular formula, their physicochemical and molecular‑recognition profiles diverge. The analogous meta (1-(3‑fluorophenyl)ethanamine, CAS 74788‑45‑7) and para (1-(4‑fluorophenyl)ethanamine, CAS 403‑40‑7) compounds display different LogD behaviour (e.g., ACD/LogD pH 7.4 of 0.00 for the meta derivative vs. 0.09 for the ortho isomer), altering passive membrane permeation predictions [1]. More critically, the ortho‑fluorine enables short‑range intermolecular CH⋯F interactions that are entirely absent in the meta and para isomers, as directly demonstrated by gas‑phase chiral‑recognition experiments on the analogous 1‑aryl‑1‑ethanol system [2]. Such interactions can govern enantioselective binding in biological and catalytic settings; replacing the ortho‑fluoro isomer with a meta or para congener may erase or invert chiral discrimination.

Quantitative Differential Evidence for 1-(2-Fluorophenyl)ethanamine Hydrochloride


Ortho-Fluorine Enables Unique CH⋯F Interactions Unavailable with Meta- or Para-Fluoro Regioisomers

The ortho‑fluoro substitution on 1‑(2‑fluorophenyl)ethanamine engenders distinct CH⋯F intermolecular interactions that directly impact chiral discrimination, a feature not present in the para‑ or meta‑fluoro analogues. In a controlled gas‑phase diastereomeric complex study, the ortho‑fluoro‑substituted 1‑aryl‑1‑ethanol established a specific CH⋯F contact in the homo‑chiral adduct, forcing a conformational rearrangement of the partner molecule (butan‑2‑ol), whereas the para‑fluoro and non‑fluorinated analogues adopted structurally analogous geometries devoid of such CH⋯F involvement [1]. Because the ethanamine scaffold presents the same spatial relationship between the fluorine and the chiral centre, this ortho‑specific interaction is directly translatable to 1‑(2‑fluorophenyl)ethanamine.

Chiral Recognition Molecular Interaction Fluorine Chemistry

Biocatalytic Asymmetric Synthesis of (R)-2-Fluoro-α-methylbenzylamine Achieves 83% Equilibrium Conversion with In Situ Crystallization

In the membrane‑immobilized transaminase‑catalysed synthesis of (R)-2‑fluoro‑α‑methylbenzylamine (the R‑enantiomer free base of the target compound), coupling the transamination reaction with in situ crystallization of the amine as a salt with 3,3‑diphenylpropionic acid (DPPA) increased the theoretical equilibrium conversion from ~44% to ~83%. A 72% overall isolated yield of the crystalline (R)-FMBA:DPPA salt was demonstrated while preserving enantioselectivity, and the biocatalytic membrane remained reusable over successive cycles [1].

Asymmetric Synthesis Transaminase Process Intensification

Distinct pH‑Dependent Lipophilicity Profile of Ortho‑ vs. Meta‑Fluoro Regioisomers

ACD/LogD predictions indicate that at pH 7.4 the ortho‑fluoro derivative (ACD/LogD = 0.09) carries a slightly positive LogD value, whereas the meta‑fluoro analogue (ACD/LogD = 0.00) is exactly neutral. At pH 5.5 the divergence is more pronounced: ortho LogD = ‑1.48 vs. meta LogD = ‑1.52 [1]. Although the absolute differences are modest, the shift from neutral to positive LogD at physiological pH implies that the ortho isomer crosses the blood‑brain‑barrier‑relevant lipophilicity threshold while the meta isomer sits exactly on it, a subtle but potentially critical factor in CNS drug‑design campaigns [1].

Physicochemical Properties LogD Permeability

Hydrochloride Salt Form Provides Defined Solid‑State Handling While Preserving Ortho‑Fluoro Electronic Profile

1‑(2‑Fluorophenyl)ethanamine is commercially supplied as the hydrochloride salt (CAS 864263‑83‑2, MW 175.63), which is a white to almost white crystalline powder with solubility in water, in contrast to the free base liquid (CAS 74788‑44‑6, MW 139.17) that requires storage under inert gas at 2‑8 °C due to air sensitivity . The salt form eliminates the need for inert‑atmosphere handling, simplifies gravimetric dispensing, and provides a defined stoichiometric counterion for reaction planning.

Salt Selection Solid Form Solubility

Application Scenarios Predicated on Differential Evidence for 1-(2-Fluorophenyl)ethanamine Hydrochloride


Chiral Chromatography Method Development and Enantioselective Receptor Studies Relying on Ortho‑Specific CH⋯F Interactions

The ortho‑fluorine atom uniquely enables CH⋯F intermolecular contacts that influence chiral discrimination, as evidenced by gas‑phase spectroscopy of the structurally analogous 1‑aryl‑1‑ethanol system [1]. Researchers developing chiral stationary phases or investigating stereoselective ligand‑receptor interactions can exploit this interaction to achieve separation or binding selectivity that meta‑ and para‑fluoro analogues cannot replicate. The target compound therefore represents a privileged scaffold when the experimental goal is probing or harnessing fluorine‑mediated chiral recognition.

Scalable Enantiopure Synthesis of (R)-2-Fluoro-α-methylbenzylamine via Biocatalytic Transamination with In Situ Crystallization

Process‑chemistry teams tasked with producing kilogram quantities of the (R)-enantiomer free base can implement the published membrane‑immobilized transaminase protocol, which couples enzymatic conversion with in situ crystallization to push equilibrium conversion from ~44% to ~83% and delivers 72% isolated crystalline yield [2]. This crystallisation‑assisted strategy offers a greener, reusable‑catalyst route with validated scalability, making the (R)-enantiomer a practical choice for pilot‑scale campaigns.

CNS Drug‑Discovery Programmes Requiring Fine‑Tuned Lipophilicity at Physiological pH

The ortho‑fluoro regioisomer possesses a predicted ACD/LogD of 0.09 at pH 7.4, crossing the positive LogD threshold that correlates with improved passive membrane permeability, in contrast to the meta isomer (LogD 0.00) [3]. Medicinal chemists optimising central‑nervous‑system drug candidates can prioritise 1‑(2‑fluorophenyl)ethanamine hydrochloride as a building block when a subtle increase in lipophilicity – without adding molecular weight – is desired to enhance brain penetration.

Laboratory‑Scale Procurement Where Solid‑State Handling and Aqueous Solubility Are Prioritised

The hydrochloride salt is a crystalline powder that dissolves in water and does not require an inert atmosphere for storage, unlike the air‑sensitive liquid free base . This makes it the preferred form for automated liquid‑handling platforms, high‑throughput experimentation, and core‑facility compound management systems where ease of dispensing and long‑term stability simplify logistics.

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